![molecular formula C8H7FO2S B1349827 [(2-Fluorophenyl)thio]acetic acid CAS No. 705-02-2](/img/structure/B1349827.png)
[(2-Fluorophenyl)thio]acetic acid
Overview
Description
“[(2-Fluorophenyl)thio]acetic acid” is a research chemical that belongs to the group of cyclocondensation compounds . It is a chiral derivatizing agent used for determining the enantiomeric composition of chiral, nonracemic compounds by 19 F NMR spectroscopy .
Molecular Structure Analysis
The empirical formula of “[(2-Fluorophenyl)thio]acetic acid” is C8H7FO2S, and its molecular weight is 186.20 . The SMILES string is OC(=O)CSc1ccccc1F .Scientific Research Applications
Synthesis and Crystal Structure Analysis
Research on compounds structurally similar to “[(2-Fluorophenyl)thio]acetic acid” has focused on their synthesis and crystal structure analysis, which is crucial for understanding their chemical behavior and potential applications in materials science and pharmaceuticals. For example, studies have detailed the synthesis routes of specific fluorophenyl compounds and their structural characterization using techniques such as X-ray diffraction, showcasing their potential in heterocyclic compound development and as intermediates in pharmaceuticals (Nagaraju et al., 2018).
Photoinitiated Polymerization
Thioxanthone thioacetic acid, a compound related to “[(2-Fluorophenyl)thio]acetic acid,” has been studied for its role as a photoinitiator in free radical polymerization. This application is significant in the development of advanced materials, including thin films and coatings, by enabling controlled polymerization processes under light exposure (Aydın et al., 2005).
Comparative Studies on Halogenated Phenylacetic Acids
Research comparing halogenated phenylacetic acids, including fluorophenyl variants, has provided insights into their reactivity, acidity, and vibrational spectra. Such studies are fundamental in organic chemistry and pharmaceuticals, as they help predict the behavior of these compounds in various chemical environments and their potential biological activities (Srivastava et al., 2015).
Safety and Hazards
properties
IUPAC Name |
2-(2-fluorophenyl)sulfanylacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO2S/c9-6-3-1-2-4-7(6)12-5-8(10)11/h1-4H,5H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSTQAHSCLFITHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)F)SCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40372374 | |
Record name | [(2-fluorophenyl)thio]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40372374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(2-Fluorophenyl)thio]acetic acid | |
CAS RN |
705-02-2 | |
Record name | [(2-fluorophenyl)thio]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40372374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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